fluorescence quantum yield of BDP TR hydrazide
fluorescence quantum yield of BDP TR hydrazide
An In-Depth Technical Guide to the Fluorescence Quantum Yield of BDP TR Hydrazide
Foreword: Beyond a Simple Number
The fluorescence quantum yield (Φf) is arguably the most critical parameter defining a fluorophore's performance. It is the direct measure of the efficiency with which a molecule converts absorbed light into emitted fluorescence.[1] For a probe like BDP TR hydrazide, a member of the robust BODIPY (boron-dipyrromethene) dye family, understanding its quantum yield is not about a single, static value. Instead, it is about appreciating the dynamic interplay between its molecular structure and its environment. This guide moves beyond mere data reporting to provide a deep, mechanistic understanding of BDP TR hydrazide's photophysics, empowering researchers to optimize its use in demanding applications such as bioconjugation, cellular imaging, and diagnostics.
Core Photophysical Profile of BDP TR
BDP TR is a bright and highly photostable fluorophore designed for the red-orange spectral region, often corresponding to the ROX (Rhodamine X) channel in many instruments.[2][3] Its rigid BODIPY core is inherently resistant to many common quenching pathways, forming the basis for its high intrinsic fluorescence potential.[] The "hydrazide" functional group makes it a chemoselective tool, primed for reaction with carbonyl compounds (aldehydes and ketones).[5][6]
Table 1: Key Spectroscopic Properties of BDP TR Dyes
| Parameter | Value | Typical Solvent | Source |
|---|---|---|---|
| Excitation Maximum (λ_abs_) | 589 nm | Varies (e.g., DMF, DMSO) | [2][5][7] |
| Emission Maximum (λ_em_) | 616 nm | Varies (e.g., DMF, DMSO) | [2][5][7] |
| Molar Extinction Coefficient (ε) | ~69,000 M⁻¹cm⁻¹ | Varies | [2][5][7] |
| Reported Fluorescence Quantum Yield (Φf) | up to 0.90 | Varies |[2][5][7] |
Note: These values are typical and can shift depending on the solvent and conjugation state.
The "Turn-On" Mechanism: A Paradigm of Probe Design
A crucial characteristic of many hydrazide-functionalized BODIPY dyes is their nature as "turn-on" or fluorogenic probes. The unconjugated BDP TR hydrazide is often weakly fluorescent. The non-bonding electrons of the terminal hydrazine group can participate in non-radiative de-excitation pathways, effectively quenching the fluorescence of the BODIPY core.
However, upon reaction with an aldehyde or ketone—for instance, on a carbonylated protein—a stable hydrazone bond is formed. This reaction alters the electronic structure of the substituent, disrupting the quenching pathway. The result is a dramatic, often 30- to 45-fold, increase in the fluorescence quantum yield.[8][9] This principle is fundamental to its utility, as it allows for the specific detection of target molecules with a high signal-to-background ratio.
Caption: Workflow for the relative measurement of fluorescence quantum yield.
Step-by-Step Experimental Protocol:
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Select a Reference Standard: Choose a standard whose absorption and emission spectra overlap well with BDP TR. For BDP TR (emits ~616 nm), Cresyl Violet in methanol (Φf ≈ 0.54) or Rhodamine 101 in ethanol (Φf ≈ 0.92) are suitable candidates. The standard's quantum yield must be well-documented and trusted.
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Prepare Stock Solutions: Prepare concentrated stock solutions of both the BDP TR hydrazide sample and the reference standard in a high-purity spectroscopic grade solvent (e.g., ethanol or methanol).
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Prepare a Series of Dilutions: For both the sample and the standard, prepare a series of dilutions in the desired final solvent. The absorbance of these solutions at the chosen excitation wavelength should range from approximately 0.01 to 0.1. This is critical to avoid inner-filter effects.
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Measure Absorbance: Using a calibrated spectrophotometer, record the absorbance spectrum for each dilution of the sample and the standard. Record the absorbance value at the excitation wavelength (e.g., 575 nm).
-
Measure Fluorescence Emission:
-
Set the excitation wavelength on a corrected spectrofluorometer to the value used in the absorbance measurements.
-
Record the full, spectrally corrected emission spectrum for each dilution of the sample and the standard. Ensure experimental conditions (e.g., slit widths, detector voltage) are identical for all measurements.
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Record a "blank" spectrum of the solvent alone to allow for background subtraction.
-
-
Data Analysis:
-
Integrate the area under the background-subtracted, corrected emission spectrum for each measurement.
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For both the sample and the standard, plot the integrated fluorescence intensity versus the absorbance at the excitation wavelength. The plot should be linear, confirming the absence of concentration-dependent quenching.
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Determine the gradient (Slope) of the line for both the sample (Grad_X) and the standard (Grad_ST).
-
-
Calculate Quantum Yield: Use the following equation:
Φ_X = Φ_ST * (Grad_X / Grad_ST) * (n_X² / n_ST²)
Where:
-
Φ_X is the quantum yield of the sample.
-
Φ_ST is the known quantum yield of the standard.
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Grad_X and Grad_ST are the gradients from the plot of integrated intensity vs. absorbance.
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n_X and n_ST are the refractive indices of the sample and standard solutions, respectively (if solvents differ).
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The Absolute Method (Integrating Sphere)
This method directly measures the ratio of emitted to absorbed photons and does not require a reference standard. [10][11]It is considered more accurate but requires specialized instrumentation.
Causality Behind the Protocol: An integrating sphere is a hollow sphere coated with a highly reflective material that scatters light, ensuring that all emitted photons, regardless of their direction, reach the detector. By measuring the excitation light profile with and without the sample in the sphere, one can directly calculate the number of photons absorbed. A subsequent measurement of the sample's emission profile within the sphere allows for the direct calculation of the number of photons emitted.
Caption: Simplified workflow for the absolute measurement of fluorescence quantum yield using an integrating sphere.
Self-Validating Systems and Troubleshooting
A trustworthy protocol is a self-validating one. In quantum yield measurements, this is achieved through rigor and internal checks.
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Linearity is Key: The plot of absorbance vs. integrated fluorescence intensity must be linear and pass through the origin. Deviation from linearity indicates the onset of inner-filter effects or concentration quenching, invalidating the data at higher concentrations.
-
Standard Cross-Validation: If possible, measure your sample against two different, well-established standards. Agreement between the results provides high confidence in your measured value.
-
Spectral Correction: Ensure your fluorometer is properly corrected for the wavelength-dependent sensitivity of its detector and optics. Using an incorrect correction file is a major source of systematic error. [10]* Purity of Materials: Use only spectroscopic grade solvents and high-purity dyes. Impurities can fluoresce or quench, leading to erroneous results. [1]
Conclusion
BDP TR hydrazide is a high-performance fluorogenic probe whose full potential is unlocked through a comprehensive understanding of its fluorescence quantum yield. Its utility stems not from a single value, but from its dramatic increase in fluorescence upon specific reaction with target aldehydes and ketones. For the researcher, this means that careful consideration of the chemical environment—from the solvent used to the nature of the conjugation partner—is paramount. By employing rigorous, self-validating measurement protocols, scientists can confidently determine the quantum yield of BDP TR hydrazide in their specific application, ensuring the generation of accurate, reproducible, and impactful data in drug development and biomedical research.
References
-
Synthesis of New Bodipy Hydrazide Fluorescent Probes for the Detection of Carbonylated Proteins Generated by Oxidative Stress. (n.d.). ResearchGate. Retrieved February 4, 2026, from [Link]
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Singleton, D. G., et al. (2013). Synthesis and Spectroscopic Characterization of Fluorescent Boron Dipyrromethene-Derived Hydrazones. PMC. Retrieved February 4, 2026, from [Link]
-
Fluorescence Quantum Yields—Methods of Determination and Standards. (n.d.). ResearchGate. Retrieved February 4, 2026, from [Link]
-
Fluorescence quantum yield measurement. (2021). JASCO Global. Retrieved February 4, 2026, from [Link]
-
Absorption and emission peaks, and fluorescence quantum yields of BODIPY dyes and polymers in methylene chloride, ethanol, and aqueous solution. (n.d.). ResearchGate. Retrieved February 4, 2026, from [Link]
-
Antonov, A. S., et al. (2023). Solvent-Dependent Fluorescence Properties of CH2-bis(BODIPY)s. MDPI. Retrieved February 4, 2026, from [Link]
-
BDP TR hydrazide (A270117). (n.d.). Antibodies.com. Retrieved February 4, 2026, from [Link]
-
A Guide to Recording Fluorescence Quantum Yields. (n.d.). UCI Department of Chemistry. Retrieved February 4, 2026, from [Link]
-
Monteiro, A., et al. (2021). Hydrazides as Powerful Tools in Medicinal Chemistry: Synthesis, Reactivity, and Biological Applications. PMC. Retrieved February 4, 2026, from [Link]
-
L-A. D. M. et al. (2018). Time-Resolved Fluorescence Anisotropy and Molecular Dynamics Analysis of a Novel GFP Homo-FRET Dimer. PMC. Retrieved February 4, 2026, from [Link]
-
Fluorescence decay traces of the compounds in different solvents. (n.d.). ResearchGate. Retrieved February 4, 2026, from [Link]
-
Guide for the Measurements of Absolute Quantum Yields of Liquid Samples. (n.d.). Edinburgh Instruments. Retrieved February 4, 2026, from [Link]
-
Photophysical Properties and Protein Binding Studies of Piperazine-Substituted Anthracene-BODIPY Dyads for Antimicrobial Photodynamic Therapy. (2024). PubMed Central. Retrieved February 4, 2026, from [Link]
-
Fluorescence Resonance Energy Transfer Between Quantum Dot Donors and Dye-Labeled Protein Acceptors. (n.d.). TauTec. Retrieved February 4, 2026, from [Link]
-
Resch-Genger, U., et al. (2013). Relative and absolute determination of fluorescence quantum yields of transparent samples. Protocol Exchange. Retrieved February 4, 2026, from [Link]
-
Singleton, D. G., et al. (2013). Synthesis and spectroscopic characterization of fluorescent boron dipyrromethene-derived hydrazones. PubMed. Retrieved February 4, 2026, from [Link]
-
Predicting fluorescence to singlet oxygen generation quantum yield ratio for BODIPY dyes using QSPR and machine learning. (2022). RSC Publishing. Retrieved February 4, 2026, from [Link]
Sources
- 1. d-nb.info [d-nb.info]
- 2. lumiprobe.com [lumiprobe.com]
- 3. lumiprobe.com [lumiprobe.com]
- 5. lumiprobe.com [lumiprobe.com]
- 6. Биоконъюгация [ru.lumiprobe.com]
- 7. BDP TR hydrazide (A270117) | Antibodies.com [antibodies.com]
- 8. Synthesis and Spectroscopic Characterization of Fluorescent Boron Dipyrromethene-Derived Hydrazones - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Synthesis and spectroscopic characterization of fluorescent boron dipyrromethene-derived hydrazones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. edinst.com [edinst.com]
- 11. researchgate.net [researchgate.net]
